Ethyl 4-(2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 510.503 g/mol. This compound features multiple functional groups, including an oxadiazole ring, an azetidine ring, and a benzoate ester, making it a subject of interest for various applications in medicinal chemistry and pharmacology.
Ethyl 4-(2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate can be classified as a heterocyclic compound due to the presence of the oxadiazole ring. It also falls under the category of benzoate esters and amides, making it relevant in studies focusing on organic synthesis and medicinal chemistry.
The synthesis of Ethyl 4-(2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate typically involves several steps that include the formation of the azetidine ring and the introduction of the oxadiazole moiety. Commonly used methods include:
The synthesis may require specific conditions such as controlled temperature and pH levels to ensure high yields and purity. Techniques like column chromatography are often employed for purification after synthesis.
The molecular structure of Ethyl 4-(2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate reveals several key features:
The compound's structural data can be represented using various chemical notation systems such as InChI or SMILES:
InChI=1S/C25H26N4O8/C(=O)(C(=O)O)OCCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4These notations provide insights into the connectivity and arrangement of atoms within the molecule .
Ethyl 4-(2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate can participate in various chemical reactions due to its functional groups:
The reactivity of this compound can be influenced by factors such as solvent choice, temperature, and concentration of reactants. Mechanistic studies may help elucidate pathways for these reactions.
The mechanism of action for Ethyl 4-(2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is not fully characterized but may involve interactions with biological targets at the molecular level:
Further research is needed to clarify its biological activity and therapeutic potential through pharmacological studies.
Ethyl 4-(2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate exhibits several physical properties relevant to its handling and application:
Chemical properties include:
Relevant data from characterization studies (e.g., NMR spectroscopy, mass spectrometry) would provide additional insights into its properties .
Ethyl 4-(2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate has potential applications in various fields:
Further exploration into its applications could lead to significant advancements in pharmaceutical research and development .
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: